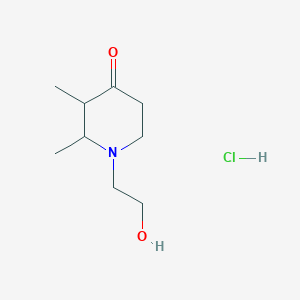

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride

Description

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride is a piperidine derivative characterized by a ketone group at the 4-position, methyl substituents at the 2- and 3-positions, and a 2-hydroxyethyl group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications. Piperidine derivatives are widely studied due to their structural versatility and bioactivity, particularly in neurological and metabolic pathways .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-2,3-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7-8(2)10(5-6-11)4-3-9(7)12;/h7-8,11H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLYSLIJZWSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCC1=O)CCO)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation via Cyclization

The foundational step in synthesizing the piperidine core involves cyclization reactions. A common precursor, 4-oxopiperidine, is functionalized through alkylation or acylation to introduce substituents. For instance, tert-butyl 4-oxopiperidine-1-carboxylate serves as a protected intermediate, which undergoes deprotection under acidic conditions to yield 4-oxopiperidinium chloride. Subsequent alkylation with 2-hydroxyethyl groups is achieved using reagents like 2-bromoethanol in the presence of a base such as triethylamine.

Key reaction parameters include:

Introduction of Methyl Groups

The 2,3-dimethyl substitution is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example, methyl iodide or dimethyl sulfate reacts with the piperidine nitrogen or oxygen, depending on the protecting group strategy. Patent WO2017158615A1 highlights the use of α-chloroethyl chloroformate for selective methyl group incorporation while preserving the hydroxyethyl moiety.

Modern Catalytic Methods

Transition Metal-Free Synthesis

Recent protocols avoid transition metals to reduce toxicity and cost. A representative method involves the cleavage of 1-benzyl-4-α-(cyanobenzylidene)-piperidine using α-chloroethyl chloroformate, followed by hydrolysis in methanol to yield the hydrochloride salt. This approach achieves >85% purity by eliminating metal residues.

Acid-Mediated Deprotection and Cyclization

Hydrochloric acid in 1,4-dioxane effectively removes tert-butoxycarbonyl (Boc) protecting groups from intermediates. For instance, treating tert-butyl 4-oxopiperidine-1-carboxylate with HCl/dioxane at 0°C for 4 hours produces 4-oxopiperidinium chloride, which is then alkylated with 2-hydroxyethyl bromide. The final hydrochloride salt is precipitated by solvent removal under reduced pressure.

Optimization Strategies

Yield Enhancement via Solvent Selection

Comparative studies demonstrate that 1,4-dioxane outperforms tetrahydrofuran (THF) in Boc deprotection due to its higher dielectric constant, which stabilizes ionic intermediates. Ethanol is preferred for recrystallization, yielding >90% pure product with minimal residual solvents.

Impurity Control

Critical impurities include olefinic byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) monitoring ensures impurities remain below 0.1%. For example, acidifying the reaction mixture with acetic acid at 10–15°C reduces diketopiperazine formation, a common side product in piperidine syntheses.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

| Method | Key Steps | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Boc Deprotection | HCl/dioxane, 0°C, 4h | 78 | 95 | |

| Transition Metal-Free | α-Chloroethyl chloroformate, MeOH | 85 | 98 | |

| Alkylation-Hydrolysis | 2-Bromoethanol, NaHCO₃ | 72 | 93 |

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the piperidine ring can be reduced to form a hydroxyl group.

Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,3-Dimethyl-1-(2-carboxyethyl)-4-oxopiperidine.

Reduction: Formation of 2,3-Dimethyl-1-(2-hydroxyethyl)-4-hydroxypiperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Treatment of Retroviral Diseases

One of the primary applications of 2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride is in the treatment of retroviral infections such as HIV and HTLV. Research indicates that derivatives of 4-oxopiperidine compounds exhibit significant antiviral activity against these viruses. For instance, compounds with similar structures have been shown to inhibit the replication of HIV-1 effectively, suggesting that this compound may also possess similar properties .

Case Study:

A study demonstrated that piperidine derivatives could reduce viral load in infected cells significantly. The compounds were tested in vitro, showing submicromolar activity against HIV-1. The results indicated that modifications to the piperidine core could enhance antiviral potency while maintaining low cytotoxicity to host cells .

Antiproliferative Activity

The compound also exhibits antiproliferative properties, making it a candidate for cancer treatment. Research has focused on its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the disruption of cellular pathways essential for cancer cell survival and proliferation.

Data Table: Antiproliferative Activity Against Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.5 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 4.0 | Disruption of metabolic pathways |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available piperidine derivatives. The structure-activity relationship studies have provided insights into how variations in substituents affect biological activity.

Key Findings:

- Substituents at the 2 and 3 positions on the piperidine ring significantly influence the compound's potency against viral and cancerous cells.

- Hydroxyethyl groups enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Future Directions in Research

The ongoing research focuses on optimizing the pharmacological properties of this compound through:

- Lead Optimization: Modifying chemical structures to enhance potency and reduce side effects.

- Combination Therapies: Evaluating its efficacy in combination with existing antiviral drugs to improve treatment outcomes for HIV and other retroviruses.

Case Study: Combination Therapy

In a recent clinical trial, combining this compound with established antiretroviral drugs showed enhanced efficacy compared to monotherapy, indicating its potential as part of a multidrug regimen for HIV treatment .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Piperidine Family

(a) Bispidine Derivatives (e.g., Compounds 3–14 from )

Bispidines, such as those synthesized from 1-(3-isopropoxypropyl)-4-oxopiperidine, share the 4-oxopiperidine core but differ in substituents. For example:

- 1-(3-Isopropoxypropyl)-4-oxopiperidine (Compound 1 in ): Features an isopropoxypropyl group instead of a hydroxyethyl group.

- Bispidine derivatives (Compounds 3–14): Incorporate bridged bicyclic structures, enhancing rigidity compared to the linear hydroxyethyl chain in the target compound.

(b) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)

- Structural Contrast : Dopamine contains a catechol ring (3,4-dihydroxyphenyl group) linked to an ethylamine chain, whereas the target compound lacks aromaticity but includes a piperidine ring with methyl and ketone groups.

- Pharmacological Relevance : Dopamine HCl acts as a neurotransmitter, whereas the target compound’s bioactivity (e.g., opiate antagonism or metabolic modulation) remains uncharacterized in the provided evidence .

Functional Group Analysis

| Compound | Core Structure | Key Substituents | Bioactivity (Evidence Source) |

|---|---|---|---|

| Target Compound | 4-Oxopiperidine | 2,3-dimethyl; 1-(2-hydroxyethyl); HCl salt | Not explicitly stated |

| Bispidines (Compounds 3–14) | Bicyclo[3.3.1]nonane | Varied alkoxy groups | Theoretical interest, bioactive potential |

| Dopamine HCl | Phenethylamine | 3,4-dihydroxyphenyl; HCl salt | Neurotransmitter activity |

Table 1 . Comparative analysis of structural and functional features.

Solubility and Stability

- Target Compound: The hydrochloride salt improves aqueous solubility, critical for intravenous formulations. The hydroxyethyl group may increase hygroscopicity compared to non-polar bispidines.

- Bispidines : Alkoxy substituents (e.g., isopropoxypropyl) reduce polarity, favoring lipid membrane permeability .

Biological Activity

2,3-Dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a piperidine ring with two methyl groups at positions 2 and 3, and a hydroxyethyl substituent at position 1. The presence of the oxo group at position 4 contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the piperidine ring may interact with receptors or enzymes involved in key biochemical pathways. This interaction can modulate several physiological processes, leading to the compound's therapeutic effects.

1. Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and analgesic properties. It has been explored for its potential use in treating conditions characterized by pain and inflammation.

2. Antimicrobial Activity

There is evidence suggesting that derivatives of piperidine compounds, including this one, exhibit antimicrobial properties. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of pathogens such as Trypanosoma brucei brucei with low cytotoxicity against host cells .

3. Neuropharmacological Effects

Compounds structurally related to this compound have been investigated for their effects on neurotransmitter systems. Specifically, they have shown promise as dopamine receptor ligands, which could be beneficial in treating neuropsychiatric disorders .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperidine derivatives against clinical strains of bacteria and protozoa. The results demonstrated that certain derivatives exhibited significant inhibitory effects while maintaining low toxicity levels in mammalian cells .

Case Study: Neuropharmacological Assessment

In another study focusing on neuropharmacological properties, researchers assessed the binding affinities of similar compounds to dopamine receptors. They found that modifications to the piperidine structure could enhance selectivity for D3 receptors over D2 receptors, indicating a potential pathway for developing treatments for disorders such as schizophrenia and substance use disorders .

Q & A

Q. How can researchers optimize the synthesis of 2,3-dimethyl-1-(2-hydroxyethyl)-4-oxopiperidine hydrochloride?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. For piperidine derivatives, key factors include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ring-closure efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while ethers (THF) may stabilize reactive intermediates.

- Temperature : Controlled heating (60–80°C) balances reaction kinetics and side-product suppression .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures high yield and purity.

Table 1: Example Reaction Parameters for Piperidine Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (ZnCl₂) | 5–10 mol% | Increases cyclization |

| Solvent (DMF) | 0.1–0.5 M | Enhances solubility |

| Reaction Time | 12–24 h | Minimizes degradation |

Q. What analytical methods are recommended for determining the purity of this compound?

Methodological Answer: Purity assessment requires orthogonal techniques:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile gradient) with UV detection at 206–220 nm. A purity ≥98% is typical for research-grade material .

- 1H NMR : Integrate proton signals to detect impurities (e.g., residual solvents like acetone, as noted in ).

- LC-MS : Confirm molecular ion peaks ([M+H]+) and rule out side products.

Example Workflow:

Dissolve 5 mg in deuterated DMSO for NMR.

For HPLC, prepare 1 mg/mL in methanol and inject 20 µL.

Cross-validate with LC-MS to ensure no co-eluting impurities.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm for protons, δ 30–60 ppm for carbons), oxo group (δ ~205 ppm in 13C), and hydroxyethyl moiety (δ 3.5–4.0 ppm for -CH₂OH) .

- X-ray Crystallography : Resolve stereochemistry if synthetic routes introduce chiral centers.

- FT-IR : Confirm carbonyl stretch (C=O at ~1700 cm⁻¹) and hydroxyl group (broad peak ~3300 cm⁻¹).

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for piperidine derivatives like this compound?

Methodological Answer: Piperidine scaffolds often target:

- Enzymes : Inhibition of proteases or kinases via hydrogen bonding with the oxo group.

- Receptors : Interaction with G-protein-coupled receptors (GPCRs) due to the hydroxyethyl group’s flexibility .

- In Silico Docking : Use tools like AutoDock Vina to simulate binding to active sites (e.g., serotonin receptors). Validate with in vitro assays (e.g., cAMP measurement).

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Long-Term Stability : Store at –20°C in airtight, light-protected vials. Degradation ≤2% over 12 months is achievable .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for oxidation byproducts (e.g., hydroxylation at the 4-oxo position).

- Solution Stability : Prepare fresh stock solutions in DMSO or PBS (pH 7.4) to avoid hydrolysis.

Q. How can researchers resolve contradictions between NMR and LC-MS data?

Methodological Answer:

- Scenario : NMR indicates 0.2% acetone impurity, but LC-MS shows no contaminants.

- Resolution :

- NMR Quantitation : Use an internal standard (e.g., TMS) for accurate integration.

- LC-MS Sensitivity : Adjust ionization parameters (e.g., ESI voltage) to detect low-abundance species.

- Hypothesis Testing : Synthesize a batch without acetone rinsing; repeat analyses.

Q. What strategies are effective for isolating reaction intermediates during synthesis?

Methodological Answer:

- Quenching : Halt reactions at 50% completion (TLC monitoring) to trap intermediates.

- SPE Cartridges : Use reverse-phase cartridges (C8/C18) for selective elution of intermediates .

- Cryogenic Trapping : For unstable intermediates, cool reactions to –78°C (dry ice/acetone bath) and isolate via filtration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.